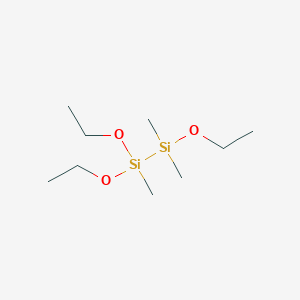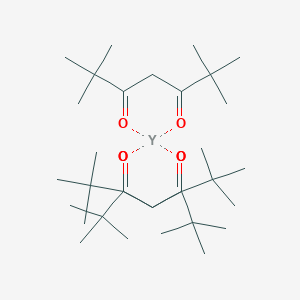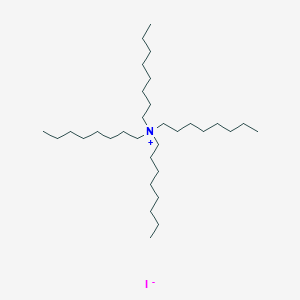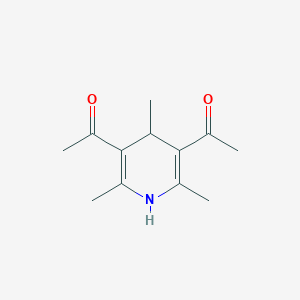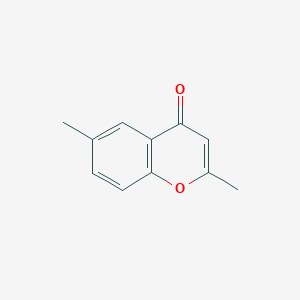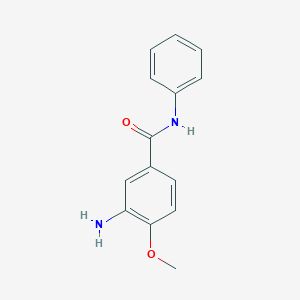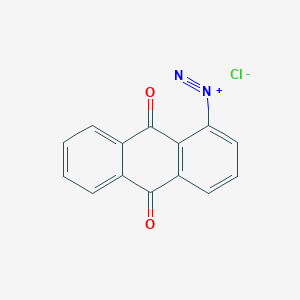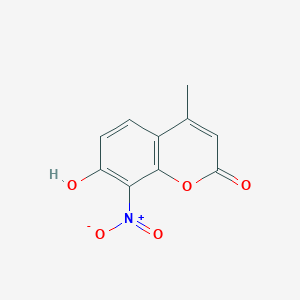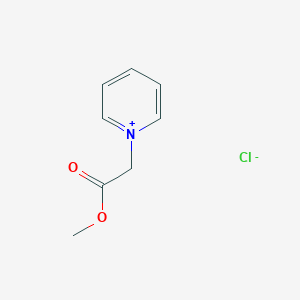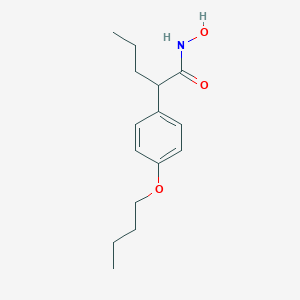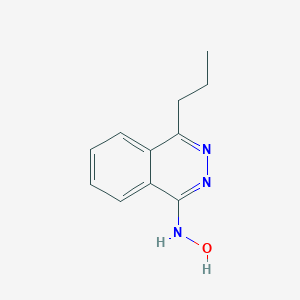
1-Nitroso-4-propyl-2,3-dihydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-4-propyl-2,3-dihydrophthalazine is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-Nitroso-4-propyl-2,3-dihydrophthalazine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. Additionally, this compound has been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical And Physiological Effects
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, protect neurons from damage, and inhibit the growth of cancer cells. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to have a positive effect on cardiovascular health and may help to reduce the risk of heart disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Nitroso-4-propyl-2,3-dihydrophthalazine in lab experiments is its potential as a neuroprotective agent. This compound has been found to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Nitroso-4-propyl-2,3-dihydrophthalazine can be toxic to cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-Nitroso-4-propyl-2,3-dihydrophthalazine. One area of research is the development of new neuroprotective agents based on this compound. Additionally, researchers are exploring the potential of 1-Nitroso-4-propyl-2,3-dihydrophthalazine as a treatment for various types of cancer. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, researchers are exploring ways to improve the synthesis method of 1-Nitroso-4-propyl-2,3-dihydrophthalazine to make it more efficient and cost-effective.
In conclusion, 1-Nitroso-4-propyl-2,3-dihydrophthalazine is a promising compound that has potential therapeutic applications in neuroprotection and cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its properties.
Synthesis Methods
The synthesis of 1-Nitroso-4-propyl-2,3-dihydrophthalazine involves a multi-step process that begins with the reaction of 4-propyl-2,3-dihydrophthalic anhydride with nitrous acid. This reaction results in the formation of the nitroso compound, which is then reduced to 1-Nitroso-4-propyl-2,3-dihydrophthalazine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Scientific Research Applications
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of potential therapeutic applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer.
properties
CAS RN |
17045-97-5 |
|---|---|
Product Name |
1-Nitroso-4-propyl-2,3-dihydrophthalazine |
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(4-propylphthalazin-1-yl)hydroxylamine |
InChI |
InChI=1S/C11H13N3O/c1-2-5-10-8-6-3-4-7-9(8)11(14-15)13-12-10/h3-4,6-7,15H,2,5H2,1H3,(H,13,14) |
InChI Key |
GYZZGTRBZPIVKD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C2C=CC=CC2=C(NN1)N=O |
SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
Canonical SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
Other CAS RN |
17045-97-5 |
synonyms |
1-nitroso-4-propyl-2,3-dihydrophthalazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



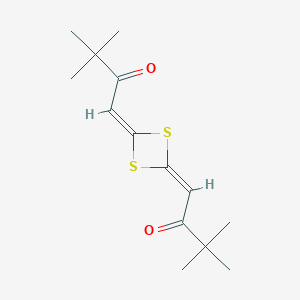
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
